molecular formula C30H46O3 B13395066 Olean-12-en-28-oicacid, 3-oxo-;3-Oxooleanolic acid;3-Ketooleanolic Acid

Olean-12-en-28-oicacid, 3-oxo-;3-Oxooleanolic acid;3-Ketooleanolic Acid

Cat. No.: B13395066
M. Wt: 454.7 g/mol
InChI Key: FMIMFCRXYXVFTA-UHFFFAOYSA-N
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Description

Olean-12-en-28-oic acid, 3-oxo-, also known as 3-Oxooleanolic acid or 3-Ketooleanolic Acid, is a derivative of oleanolic acid. This compound is a triterpenoid, which is a class of chemical compounds composed of three terpene units. It has a molecular formula of C30H46O3 and a molecular weight of 454.68 g/mol . This compound is known for its potential therapeutic properties, including anti-tumor and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Olean-12-en-28-oic acid, 3-oxo-, typically involves the oxidation of oleanolic acid. One common method is the use of chromic acetate in acetic acid as the oxidizing agent . The reaction is carried out under controlled conditions to ensure the selective oxidation of the 3-hydroxy group to a keto group, resulting in the formation of 3-Oxooleanolic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The raw materials, such as oleanolic acid, are sourced in bulk, and the oxidation process is optimized for industrial efficiency .

Chemical Reactions Analysis

Types of Reactions

Olean-12-en-28-oic acid, 3-oxo-, undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group back to a hydroxyl group.

    Substitution: The compound can undergo substitution reactions at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Chromic acetate in acetic acid.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.

Major Products Formed

    Oxidation: More oxidized derivatives of the compound.

    Reduction: Oleanolic acid or other hydroxylated derivatives.

    Substitution: Halogenated or other substituted derivatives depending on the reagents used.

Scientific Research Applications

Olean-12-en-28-oic acid, 3-oxo-, has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Oleanolic Acid: The parent compound from which Olean-12-en-28-oic acid, 3-oxo-, is derived.

    3-Epioleanolic Acid: Another derivative of oleanolic acid with different functional groups.

    3-Oxoolean-12-en-28-oic acid methyl ester: A methyl ester derivative of the compound.

Uniqueness

Olean-12-en-28-oic acid, 3-oxo-, is unique due to its specific keto group at the 3-position, which imparts distinct chemical and biological properties. This functional group is responsible for its potent anti-tumor and anti-inflammatory effects, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-22H,9-18H2,1-7H3,(H,32,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIMFCRXYXVFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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